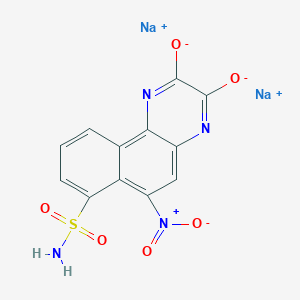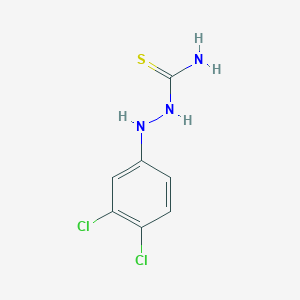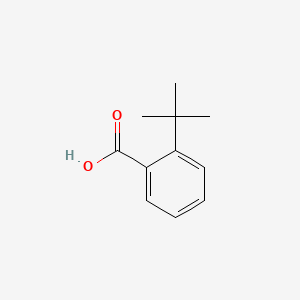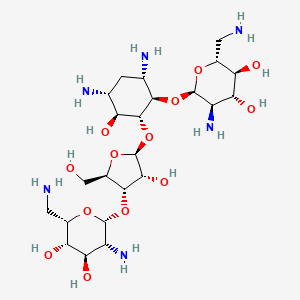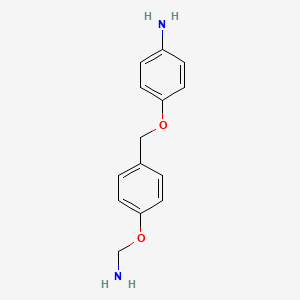
Bis(pentamethylcyclopentadienyl) titanium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentamethylcyclopentadienyl) titanium dichloride: is an organometallic compound with the chemical formula C20H30Cl2Ti . It is commonly used in various fields of chemistry due to its unique properties and reactivity. The compound is characterized by the presence of two pentamethylcyclopentadienyl ligands and two chloride ligands coordinated to a central titanium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentamethylcyclopentadienyl) titanium dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
TiCl4+2C5Me5H→(C5Me5)2TiCl2+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or sublimation.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentamethylcyclopentadienyl) titanium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state titanium complexes.
Reduction: Lower oxidation state titanium complexes.
Substitution: Various substituted titanium complexes depending on the substituent used.
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl) titanium dichloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of bis(pentamethylcyclopentadienyl) titanium dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, such as DNA, through coordination with nitrogen and oxygen atoms. This interaction can lead to the formation of reactive oxygen species, which can induce cell death in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl) titanium dichloride: Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl) titanium difluoride: Similar structure but with fluoride ligands instead of chloride.
Uniqueness: Bis(pentamethylcyclopentadienyl) titanium dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
11136-36-0 |
|---|---|
Formule moléculaire |
C20H30Cl2Ti |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
LFMFRUBOWDXPAI-UHFFFAOYSA-L |
SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+4] |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





